2-Bromo-6-fluoroquinazoline
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Overview
Description
2-Bromo-6-fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the reaction of 2-fluoroaniline with sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide solution. The reaction is carried out at elevated temperatures (180-200°C) and then cooled to room temperature. The resulting product is further treated with anisole and sulfuric acid to obtain this compound .
Industrial Production Methods
For industrial production, the process is optimized to reduce waste and energy consumption. The use of anisole as a solvent in the desulfonation step helps in transferring the sulfonic acid to electron-rich anisole, reducing the desulfonation temperature from 200°C to 50-60°C. This makes the process more energy-efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted quinazoline derivatives .
Scientific Research Applications
2-Bromo-6-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H4BrFN2 |
---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-bromo-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H |
InChI Key |
QUSHEIZMMSFYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)Br |
Origin of Product |
United States |
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